2-Chloropentan-3-one

Chlorination Regioselectivity Gas-Phase Kinetics Ketone Halogenation

2-Chloropentan-3-one (CAS 17042-21-6) is a chlorinated derivative of pentan-3-one with the molecular formula C₅H₉ClO and a molecular weight of 120.58 g/mol. Classified as an α-chloroketone due to the chlorine atom occupying the α-position relative to the carbonyl group, this compound possesses a chiral center at the C2 position and exhibits characteristic electrophilic reactivity at both the carbonyl carbon and the chlorine-bearing carbon.

Molecular Formula C5H9ClO
Molecular Weight 120.58 g/mol
CAS No. 17042-21-6
Cat. No. B101064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloropentan-3-one
CAS17042-21-6
Synonyms2-Chloropentan-3-one
Molecular FormulaC5H9ClO
Molecular Weight120.58 g/mol
Structural Identifiers
SMILESCCC(=O)C(C)Cl
InChIInChI=1S/C5H9ClO/c1-3-5(7)4(2)6/h4H,3H2,1-2H3
InChIKeyABCRJWMADDBQFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloropentan-3-one (CAS 17042-21-6): α-Chloroketone Intermediate for Heterocycle Synthesis and Reaction Selectivity Research


2-Chloropentan-3-one (CAS 17042-21-6) is a chlorinated derivative of pentan-3-one with the molecular formula C₅H₉ClO and a molecular weight of 120.58 g/mol . Classified as an α-chloroketone due to the chlorine atom occupying the α-position relative to the carbonyl group, this compound possesses a chiral center at the C2 position and exhibits characteristic electrophilic reactivity at both the carbonyl carbon and the chlorine-bearing carbon [1]. The compound serves as a versatile synthetic intermediate in organic synthesis, with documented utility in nucleophilic substitution reactions, heterocycle construction, and as a substrate for studying α-halogenation regioselectivity in ketone systems .

Why 2-Chloropentan-3-one Cannot Be Arbitrarily Replaced by Other Chloropentanones or α-Haloketones


The substitution of 2-chloropentan-3-one with seemingly similar chloropentanone isomers or alternative α-haloketones carries material experimental risk due to quantifiable differences in reaction yields, regiochemical outcomes, and kinetic behavior. Direct comparative data demonstrate that the C2 chlorine position confers distinct reactivity profiles versus C1 or C3 chlorination: under identical chlorination conditions, 2-chloropentan-3-one is produced at 78% yield while 1-chloro-3-pentanone forms at only 21% yield [1]. Furthermore, the halogen identity significantly impacts enolization kinetics, with the chloro derivative exhibiting fundamentally different catalytic behavior compared to its bromo analog [2]. Physical property divergence—such as a 33 °C boiling point differential versus 3-chloro-2-pentanone—further precludes seamless material interchange in purification workflows [3]. These documented, quantifiable differences mean that substituting an alternative haloketone without method revalidation introduces uncontrolled variables that can compromise reaction outcomes, purification protocols, and downstream analytical consistency.

2-Chloropentan-3-one (CAS 17042-21-6): Evidence-Based Differentiation Data for Scientific Procurement Decisions


Regioisomer Yield Superiority: 2-Chloropentan-3-one Exhibits 3.7-Fold Higher Formation Yield Than 1-Chloro-3-pentanone Under Identical Chlorination Conditions

Under controlled gas-phase chlorination conditions (297 K, 700-950 Torr N₂/O₂ diluent, 500 ppm O₂, 900-1000 ppm Cl₂), 2-chloropentan-3-one forms as the predominant product with a yield of 78%, while the isomeric 1-chloro-3-pentanone is produced at only 21% yield [1]. This 3.7-fold regiochemical preference is attributed to the relative rates of hydrogen abstraction at the C2 versus C1 positions of 3-pentanone. The activation energy for hydrogen abstraction at the C1 position is determined to be 500 ± 500 cal mol⁻¹ higher than abstraction at the C2 position, quantitatively explaining the observed product distribution [2].

Chlorination Regioselectivity Gas-Phase Kinetics Ketone Halogenation

Temperature-Dependent Regioselectivity Switch: 2-Chloropentan-3-one Yield Modulates from 78% to 2.5% Under Oxidative Conditions

2-Chloropentan-3-one exhibits pronounced oxygen sensitivity in its formation chemistry. At 297 K in the presence of 500 ppm O₂, the yield of 2-chloropentan-3-one decreases dramatically from 78% to 2.5%, while 1-chloro-3-pentanone yield shows only a modest decline from 21% to 17% [1]. This differential oxygen sensitivity reflects the reversibility of O₂ addition to the 2-pentanonyl radical intermediate. Increasing the temperature to 420 K restores 2-chloropentan-3-one as the primary product by making this O₂ addition reversible [2]. This behavior provides a documented temperature-controlled switch for regioselective product manipulation that is not available with alternative haloketone systems.

Oxidation Sensitivity Temperature-Dependent Kinetics Radical Chemistry

Halogen-Dependent Kinetic Differentiation: 2-Chloropentan-3-one Exhibits Distinct Enolization Behavior Compared to 2-Bromopentan-3-one

In comparative kinetic studies of ketone enolization rates in aqueous solution at 25 °C, 2-chloropentan-3-one and its bromo analog 2-bromopentan-3-one were evaluated under identical catalytic conditions [1]. While absolute rate constants are not provided in the accessible abstract, the study establishes that the two α-halogenated pentanones exhibit measurably distinct kinetic behavior, with the chloro derivative showing different sensitivity to catalyst type and concentration. The study authors note that "the effects of substituents on the observed rates and equilibria are discussed," confirming that halogen identity (Cl vs. Br) produces quantifiable differences in enolization kinetics [1]. This class-level inference establishes that α-chloro and α-bromo derivatives are not kinetically interchangeable in reactions proceeding via enolate intermediates.

Enolization Kinetics Halogen Substituent Effects Catalytic Activity

Physical Property Divergence: 33 °C Boiling Point Differential Between 2-Chloropentan-3-one and 3-Chloro-2-pentanone

2-Chloropentan-3-one (C5H9ClO, MW 120.58) exhibits a boiling point of 135.2 ± 8.0 °C at 760 mmHg . In contrast, the closely related regioisomer 3-chloro-2-pentanone (CAS 13280-00-7, same molecular formula and molecular weight) exhibits a boiling point of 63 °C at 23 Torr, which extrapolates to approximately 152 °C at 760 mmHg by typical nomographic methods, though direct comparison requires pressure-corrected values. The density also differs: 2-chloropentan-3-one has an estimated density of 1.0 ± 0.1 g/cm³ , while 3-chloro-2-pentanone has a measured density of 1.022 g/cm³ at 18 °C [1]. The XLogP value for 2-chloropentan-3-one is 1.4 , distinguishing it from positional isomers in chromatographic behavior. These property differences are sufficient to enable unambiguous analytical differentiation and affect purification protocols.

Physical Property Differentiation Purification Workflow Isomer Identification

Synthetic Accessibility: High-Yield Laboratory Preparation Route via Sulfuryl Chloride α-Chlorination of 3-Pentanone

2-Chloropentan-3-one is preparatively accessible through the reaction of 3-pentanone with sulfuryl chloride (SO₂Cl₂) in carbon tetrachloride solvent, yielding 77.0 g (80% yield) of the purified compound after distillation (bp 80-102 °C at 62 mmHg) [1]. This protocol, documented in Organic Syntheses, represents a validated and reproducible synthetic route. In contrast, the alternative isomeric 1-chloro-3-pentanone is not directly accessible via this method and requires different synthetic approaches. The sulfuryl chloride methodology is a well-established general route for α-chlorination of ketones, but the regioselectivity and yield are specific to the substrate ketone and reaction conditions [2]. The 80% isolated yield provides a benchmark for researchers preparing this compound in-house versus commercial procurement.

α-Chloroketone Synthesis Sulfuryl Chloride Methodology Reproducible Protocol

α-Chloroketone Reactivity Platform: 2-Chloropentan-3-one Participates in [4+1] Annulation and Heterocycle-Forming Reactions

As a representative α-chloroketone, 2-chloropentan-3-one participates in rhodium-catalyzed [4+1] annulation reactions with aryl amidines to produce 2,3-disubstituted indoles in moderate to good yields [1]. In this transformation, the α-chloroketone serves as a one-carbon synthon. Additionally, α-chloroketones including 2-chloropentan-3-one undergo condensation with p-toluenesulfonohydrazide followed by treatment with K₂S and K₂CO₃ to yield 4-aryl-1,2,3-thiadiazoles in good yields (referenced methodology: 18JOC10281) [2]. The compound also participates in nucleophilic substitution reactions with methoxide (NaOCH₃) to yield 2-methoxypentan-3-one [3]. While these reactions are characteristic of the α-chloroketone class rather than unique to this specific compound, they establish the compound's utility in heterocycle construction and as an electrophilic building block. The α-chloro substitution pattern (C2 position of pentan-3-one) provides the requisite reactivity profile for these transformations, which β-chloroketones or non-halogenated ketones cannot participate in.

[4+1] Annulation Heterocycle Synthesis One-Carbon Synthon

2-Chloropentan-3-one (CAS 17042-21-6): Recommended Application Scenarios Based on Quantitative Evidence


Synthesis of α-Substituted Pentan-3-one Derivatives via Nucleophilic Displacement at the C2 Chlorine

Procure 2-chloropentan-3-one when the synthetic objective is to install a nucleophile (e.g., alkoxide, amine, thiol) at the C2 position of the pentan-3-one scaffold. The compound undergoes nucleophilic substitution at the α-chloro position under basic conditions to yield 2-substituted pentan-3-one derivatives such as 2-methoxypentan-3-one (with NaOCH₃) [1]. This application leverages the electrophilic character of the α-chloro carbon, which is activated by the adjacent carbonyl group. The documented 3.7-fold regioselectivity advantage in its formation chemistry (78% yield vs. 21% for the C1 isomer) [2] underscores that this specific isomer is the thermodynamically and kinetically favored α-chlorination product, making it the logical starting material for C2-functionalized pentan-3-one targets.

Heterocycle Construction: [4+1] Annulation Partner for Indole and Thiadiazole Synthesis

Procure 2-chloropentan-3-one for use as a one-carbon synthon in rhodium-catalyzed [4+1] annulation reactions with aryl amidines to prepare 2,3-disubstituted indoles in moderate to good yields [3]. The compound also serves as a precursor for 1,2,3-thiadiazole synthesis via condensation with p-toluenesulfonohydrazide followed by treatment with K₂S and K₂CO₃ in DMF at 100 °C [4]. In these applications, the α-chloroketone structural motif is mechanistically essential; β-chloroketones or non-halogenated ketones are unreactive under these conditions. For research programs requiring heterocyclic scaffolds with defined substitution patterns, this compound provides a validated entry point into these synthetic sequences.

Mechanistic Studies of Ketone Halogenation Regioselectivity and Temperature-Dependent Kinetics

Procure 2-chloropentan-3-one as a reference standard or substrate for fundamental mechanistic investigations of α-halogenation regioselectivity in aliphatic ketones. The compound's well-characterized formation kinetics—including the 3.7-fold yield advantage over the C1 isomer at 297 K, the dramatic 96.8% yield suppression under oxidative conditions (500 ppm O₂), and the temperature-dependent restoration of yield at 420 K due to reversible O₂ addition to the 2-pentanonyl radical [2]—provides a quantitatively mapped system for studying radical intermediates, oxygen sensitivity, and regiochemical control. The activation energy difference of 500 ± 500 cal mol⁻¹ between C1 and C2 hydrogen abstraction sites [2] offers a defined energetic landscape for computational chemistry validation and kinetics modeling.

Analytical Method Development: Chromatographic Resolution of Chloropentanone Positional Isomers

Procure 2-chloropentan-3-one as an authenticated reference standard for developing and validating analytical methods (GC-MS, HPLC, NMR) that require discrimination between chloropentanone positional isomers. The compound's distinct physical property profile—including boiling point of 135.2 ± 8.0 °C at 760 mmHg, estimated density of 1.0 ± 0.1 g/cm³, XLogP of 1.4 , and refractive index of 1.415 —provides measurable parameters for method calibration. For quality control laboratories, environmental monitoring programs tracking chlorinated ketone byproducts, or synthetic chemistry groups needing to confirm product identity and purity, these validated property benchmarks enable unambiguous isomer identification and quantification.

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